

2-Fluorobutane melting point -121°C

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Compound Focus: 2-Fluorobutane

CAS No.: 359-01-3

Cat. No.: S617584

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Physical and Chemical Properties

The table below summarizes the core physicochemical data for **2-Fluorobutane** from various sources.

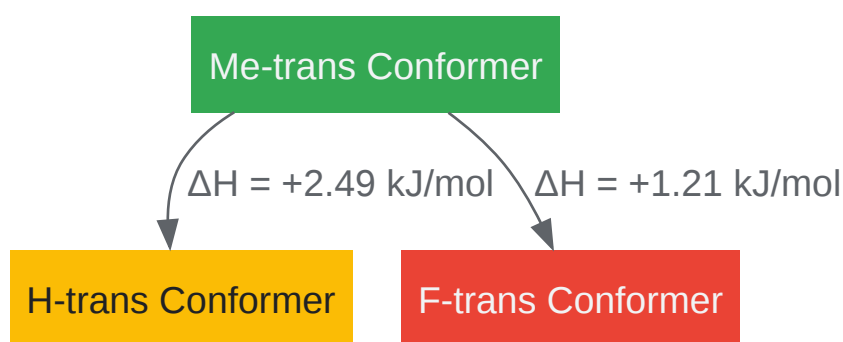
Property	Value	Reference
CAS Registry Number	359-01-3	[1] [2] [3]
Molecular Formula	C ₄ H ₉ F	[1] [2] [4]
Molecular Weight	76.11 g/mol	[1] [2] [4]
Melting Point	-121 °C	[1] [5] [6]
Boiling Point	25 °C (at 760 mmHg)	[1] [6]
Density	0.77 g/mL @ 15 °C	[1]
Refractive Index	1.3299 @ 20 °C	[1]

Conformational Stability & Spectroscopy

A spectroscopic study identified three distinct conformers of **2-Fluorobutane**, which differ in the spatial orientation of the fluorine atom and methyl group [7].

- **Lowest Energy Conformer: Me-trans** (50% abundance at ambient temperature)
- **Other Conformers: F-trans** (31% abundance) and **H-trans** (19% abundance)
- **Enthalpy Differences:** The Me-trans form is more stable than the F-trans form by 1.21 kJ/mol and more stable than the H-trans form by 2.49 kJ/mol [7].

The following diagram illustrates the relative energies and estimated populations of these three conformers at ambient temperature:



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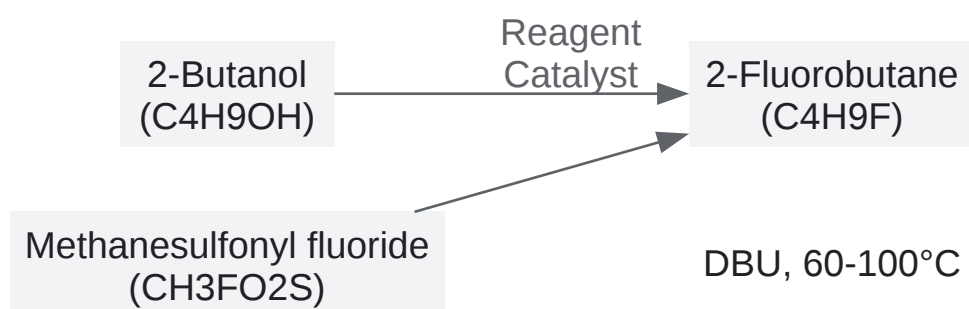
Energy differences and populations of 2-Fluorobutane conformers at ambient temperature.

Synthetic Protocol

One efficient synthesis of **2-Fluorobutane** is the dehydroxy-fluorination of 2-butanol, yielding the product at 71.2% [2].

Reaction Scheme

This is a nucleophilic substitution where a hydroxyl group (-OH) is replaced by a fluorine atom (-F) [2].



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Synthesis of 2-Fluorobutane from 2-butanol via nucleophilic substitution.

Detailed Experimental Procedure

1. Reaction Setup

- **Apparatus:** Assemble a 300 mL glass reactor with a stirring bar, dropping funnel, thermometer, and a collection receiver cooled in a dry ice-ethanol bath [2].
- **Charging:** Add **56.7 g of 2-butanol** and **85.3 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)** to the reactor [2].
- **Atmosphere:** Purge the system and maintain under a **nitrogen atmosphere** [2].
- **Heating:** Heat the reactor with stirring to an internal temperature of **60°C** [2].

2. Reaction and Work-up

- **Addition:** Add **50 g of methanesulfonyl fluoride** dropwise via the funnel over ~1 hour, maintaining 60°C [2].
- **Initial Reaction:** Stir at 60°C for 5 hours after addition [2].
- **Distillation:** Raise reactor temperature to **100°C** and continue reaction for 1 hour. The product distills off and is collected in the chilled receiver [2].

3. Product Identification

 The collected organic substance can be identified as **2-Fluorobutane** by:

- **Gas Chromatography:** Determine yield (71.2% based on methanesulfonyl fluoride) [2].
- **NMR Spectroscopy:**
 - **¹H-NMR (CDCl₃):** δ 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) [2].
 - **¹⁹F-NMR (CDCl₃):** δ -173 (m, F) [2].

Safety and Handling

2-Fluorobutane is classified as hazardous. Please note the following safety information:

Hazard Category	GHS Hazard Statements [1]
Flammability	H224: Extremely flammable liquid and vapor.
Pressure	H280: Contains gas under pressure; may explode if heated.

| **Health Hazards** | **H315:** Causes skin irritation. **H319:** Causes serious eye irritation. **H335:** May cause respiratory irritation. | | **Transport** | **DOT/IATA/IMDG:** UN 1993, Hazard Class 3, Packing Group I [1]. |

Application and Analysis Notes

- **High Purity Production:** Patents exist for producing high-purity **2-Fluorobutane** ($\geq 99.9\%$) using butane, important for precise industrial or research applications [8].
- **Thermal Stability:** Its thermal stability has been investigated through gas chromatography, which is crucial for understanding its behavior under various experimental conditions [8].
- **Regioselectivity Studies:** *Ab initio* methods have been used to examine the regio- and stereoselectivities of its elimination reactions, valuable for reaction mechanism studies [8].

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